2-Bromo-4,6-difluorophenyl isocyanate is an organic compound with the molecular formula C₇H₂BrF₂NO and a molecular weight of 234 g/mol. It appears as a colorless, volatile liquid and has a boiling point of approximately 38 °C at 0.2 mm Hg. The compound is characterized by its high reactivity due to the presence of the isocyanate functional group (-NCO), which can form covalent bonds with various nucleophiles .
2-Bromo-4,6-difluorophenyl isocyanate (2-Br-4,6-difluo-Ph-NCO) is a valuable tool in proteomics research, particularly for labeling proteins and studying their interactions. Due to its reactive isocyanate group, it readily reacts with primary amines present in protein side chains, forming stable covalent bonds. This labeling allows researchers to:
Beyond proteomics, 2-Br-4,6-difluo-Ph-NCO finds applications in chemical modification and bioconjugation. Its reactive nature allows it to be attached to various biomolecules containing hydroxyl (-OH) or thiol (-SH) groups, enabling:
2-Bromo-4,6-difluorophenyl isocyanate exhibits significant biological activity due to its reactivity. It can modify biomolecules such as proteins and peptides through covalent bonding. The mode of action involves interactions with various cellular targets, which can lead to alterations in cellular processes. Its potential for bioaccumulation raises concerns regarding safety and environmental impact .
The synthesis of 2-Bromo-4,6-difluorophenyl isocyanate typically involves the reaction of 2-Bromo-4,6-difluoroaniline with phosgene (COCl₂) under controlled conditions. This method allows for the efficient formation of the isocyanate functional group while maintaining the integrity of the aromatic system .
This compound finds applications across various fields:
The interaction studies involving 2-Bromo-4,6-difluorophenyl isocyanate focus on its reactivity with biological molecules. The compound's ability to form covalent bonds with proteins can lead to significant changes in protein function and stability. Such interactions are crucial for understanding its potential therapeutic applications as well as its safety profile .
Several compounds share structural similarities with 2-Bromo-4,6-difluorophenyl isocyanate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Bromo-2,6-difluorophenyl isocyanate | C₇H₂BrF₂NO | Different substitution pattern affecting reactivity |
2-Bromo-4,6-dimethylphenyl isocyanate | C₉H₈BrN₁O | Similar structure but different functional groups |
2-Chloro-4,6-difluorophenyl isocyanate | C₇H₂ClF₂NO | Chlorine substitution alters reactivity |
The uniqueness of 2-Bromo-4,6-difluorophenyl isocyanate lies in its specific reactivity profile and diverse applications across various scientific disciplines .
Irritant